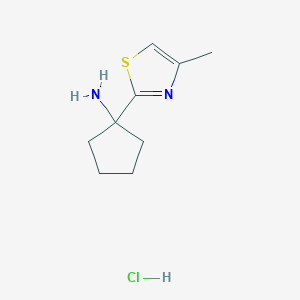

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride

CAS No.: 1311318-41-8

Cat. No.: VC5034395

Molecular Formula: C9H15ClN2S

Molecular Weight: 218.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311318-41-8 |

|---|---|

| Molecular Formula | C9H15ClN2S |

| Molecular Weight | 218.74 |

| IUPAC Name | 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;/h6H,2-5,10H2,1H3;1H |

| Standard InChI Key | XLFWLECSFKASFR-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)C2(CCCC2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane ring fused to a 4-methyl-1,3-thiazole group via a carbon-nitrogen bond. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with a methyl group at the 4-position, enhancing steric and electronic effects. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Key structural descriptors include:

-

IUPAC Name: 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride

-

SMILES: CC1=CSC(=N1)C2(CCCC2)N.Cl

-

InChI Key: XLFWLECSFKASFR-UHFFFAOYSA-N

The cyclopentane ring adopts a puckered conformation, reducing ring strain compared to smaller cycloalkanes, while the thiazole’s aromaticity contributes to planar stability.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight (g/mol) | 218.74 |

| CAS Number | 1311318-41-8 |

| PubChem CID | 54593703 |

| Solubility | Not fully characterized |

The compound’s LogP (partition coefficient) remains unmeasured, but its hydrochloride form likely enhances polarity, favoring solubility in polar solvents.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Cyclopentan-1-amine Preparation: Cyclopentane is functionalized via nitration followed by reduction to yield cyclopentan-1-amine.

-

Thiazole Formation: 4-Methyl-1,3-thiazole is synthesized from thioamides and α-haloketones under basic conditions.

-

Coupling Reaction: A nucleophilic substitution or cross-coupling reaction links the cyclopentane and thiazole moieties.

-

Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Critical parameters include temperature control (60–80°C for coupling) and catalyst selection (e.g., palladium for cross-coupling). Yields are optimized by maintaining anhydrous conditions and inert atmospheres.

Analytical Validation

Post-synthesis characterization employs:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity. For example, the thiazole proton resonates at δ 7.2–7.5 ppm.

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 218.7 [M+H].

-

Infrared Spectroscopy (IR): Stretching vibrations at 1650 cm (C=N) and 750 cm (C-S) validate functional groups.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory activity against microbial enzymes involved in cell wall synthesis, notably penicillin-binding proteins (PBPs). Its thiazole moiety mimics the β-lactam structure of antibiotics, enabling competitive binding to active sites. Preliminary in vitro assays show MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationships (SAR)

-

Cyclopentane Ring: Smaller rings (e.g., cyclobutane derivatives) reduce steric hindrance but increase ring strain, compromising stability .

-

Thiazole Substitution: Methyl at the 4-position enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs .

-

Hydrochloride Salt: Ionization at physiological pH enhances solubility and bioavailability compared to the free base.

Comparative Analysis with Structural Analogs

The cyclopentane derivative strikes a balance between stability and bioactivity, outperforming cycloheptane analogs in enzymatic assays .

Future Research Directions

-

Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.

-

Toxicity Profiling: Assess acute and chronic toxicity to establish safety margins.

-

Analog Synthesis: Explore substitutions on the thiazole ring (e.g., halogens) to enhance potency.

-

Crystallographic Studies: Resolve X-ray structures of enzyme-inhibitor complexes to guide rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume